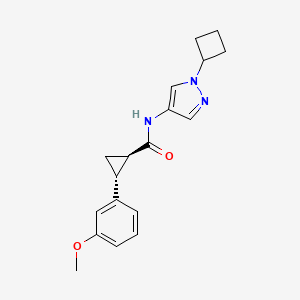![molecular formula C18H26N4O2 B7351006 5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DFU' and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of DFU involves its ability to modulate various cellular pathways. DFU has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to reduce inflammation and oxidative stress by inhibiting the production of certain cytokines and reactive oxygen species. Additionally, DFU has been found to have a positive effect on cognitive function by enhancing the activity of certain neurotransmitters.
Biochemical and Physiological Effects:
DFU has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which can have a positive effect on cardiovascular diseases. Additionally, DFU has been found to enhance cognitive function by increasing the activity of certain neurotransmitters. DFU has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using DFU in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. Additionally, DFU has been found to have a positive effect on cardiovascular diseases and neurological disorders, making it a versatile compound for research. However, one limitation of using DFU in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research involving DFU. One direction is to further study its potential use in cancer therapy. Another direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease. Additionally, further research can be conducted to optimize the synthesis method of DFU to make it more accessible for lab experiments.
Synthesis Methods
DFU is synthesized through a multi-step process involving the use of various chemical reagents. The first step involves the reaction of 2-furoic acid with N,N-diethylformamide to form an intermediate product. This intermediate product is then reacted with 1,2-cyclopentanedione and imidazole to form the final product, DFU.
Scientific Research Applications
DFU has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and neurological disorders. DFU has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to have a positive effect on cardiovascular diseases by reducing inflammation and oxidative stress. Additionally, DFU has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-3-21(4-2)12-14-8-9-17(24-14)18(23)20-15-6-5-7-16(15)22-11-10-19-13-22/h8-11,13,15-16H,3-7,12H2,1-2H3,(H,20,23)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGNHYYQPDINAW-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(O1)C(=O)NC2CCCC2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC=C(O1)C(=O)N[C@@H]2CCC[C@@H]2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxamide](/img/structure/B7350928.png)
![2-(1H-imidazol-2-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]pyridine-4-carboxamide](/img/structure/B7350931.png)
![4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide](/img/structure/B7350937.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7350945.png)
![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350950.png)
![3,4-difluoro-N-[2-[[(1R,2S)-2-imidazol-1-ylcyclopentyl]amino]-2-oxoethyl]benzamide](/img/structure/B7350960.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7350963.png)
![5-(4-fluorophenyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,2-oxazole-3-carboxamide](/img/structure/B7350974.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]butanamide](/img/structure/B7350997.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)
